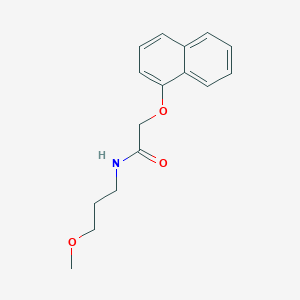
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in 1994 by researchers at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological processes.
Mecanismo De Acción
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of ionotropic glutamate receptors, specifically targeting the AMPA subtype. It binds to the receptor in a voltage-dependent manner, blocking the influx of calcium ions and preventing the depolarization of the postsynaptic membrane. This results in a reduction in the strength of the synaptic transmission and a decrease in the excitability of the neuron.
Biochemical and Physiological Effects
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the enhancement of long-term depression (LTD) in the hippocampus. It has also been shown to decrease the release of glutamate in the spinal cord and to reduce the severity of pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide as a research tool is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this subtype and avoid the potential confounding effects of other receptor subtypes. However, one limitation of 2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
Direcciones Futuras
There are several potential future directions for research involving 2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is the investigation of the role of AMPA receptor subunits in synaptic plasticity and learning and memory. Another potential direction is the development of more potent and selective AMPA receptor antagonists for use in therapeutic applications. Additionally, the potential role of glutamate receptor antagonists in the treatment of psychiatric disorders such as depression and anxiety is an area of active research.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. It has also been used to investigate the potential therapeutic applications of glutamate receptor antagonists in the treatment of neurological disorders such as epilepsy and stroke.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-15-6-9-22-20(11-15)21(24(27)25-14-19-5-4-10-28-19)13-23(26-22)18-8-7-16(2)17(3)12-18/h4-13H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWATVCGHHWDGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4669523.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4669531.png)
![ethyl 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4669553.png)
![ethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4669559.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4669572.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
![2-(3-chlorophenyl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4669589.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4669593.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)
![2-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4669610.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)